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4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl

Cure kinetics Epoxy thermosets Activation energy

4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl (CAS 81591-83-5), also known as diglycidyl ether of 4,4'-dihydroxybiphenyl, is a difunctional epoxy monomer featuring a rigid biphenyl mesogenic core terminated by two reactive oxirane groups. This white to yellow solid (C18H18O2, MW 266.33 g/mol) is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 81591-83-5
Cat. No. B3038225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl
CAS81591-83-5
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESC1C(O1)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC4CO4
InChIInChI=1S/C18H18O2/c1-5-15(6-2-13(1)9-17-11-19-17)16-7-3-14(4-8-16)10-18-12-20-18/h1-8,17-18H,9-12H2
InChIKeyZSAICLUIVSNXGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl (CAS 81591-83-5) is a Biphenyl Diepoxide Monomer for High-Performance Thermoset and Polymer Synthesis


4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl (CAS 81591-83-5), also known as diglycidyl ether of 4,4'-dihydroxybiphenyl, is a difunctional epoxy monomer featuring a rigid biphenyl mesogenic core terminated by two reactive oxirane groups . This white to yellow solid (C18H18O2, MW 266.33 g/mol) is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane . Unlike conventional bisphenol-based epoxy monomers, the biphenyl moiety imparts liquid crystalline characteristics and enhanced thermal stability to cured networks, positioning this monomer as a strategic building block for advanced materials requiring high heat resistance, dimensional stability, and tailored dielectric properties .

Why Generic DGEBA or DGEBF Epoxy Resins Cannot Replace 4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl in Demanding Thermoset Applications


Epoxy resins derived from diglycidyl ether of bisphenol A (DGEBA) or F (DGEBF) dominate the market due to low cost and versatile processing; however, their cured networks exhibit a glass transition temperature (Tg) typically below 150°C and lack the intrinsic liquid crystalline order imparted by biphenyl-based monomers like 4,4'-bis(oxiran-2-ylmethyl)-1,1'-biphenyl [1]. This biphenyl diepoxide forms self-reinforcing ordered domains upon curing with aromatic diamines, resulting in significantly higher thermal stability, reduced coefficient of thermal expansion, and improved mechanical modulus compared to amorphous DGEBA networks [2]. Generic substitution in applications requiring high heat deflection, low moisture uptake, or anisotropic properties will inevitably lead to performance failure, making targeted procurement of the biphenyl monomer essential [1][2].

Quantitative Differentiation Guide for 4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl vs. Standard Epoxy Monomers


Thermal Activation Energy in Amine Curing: DGEBP vs. DGEBA Baseline

In curing reactions with aromatic diamines, diglycidyl ether of 4,4'-biphenyl (DGEBP), which is structurally equivalent to 4,4'-bis(oxiran-2-ylmethyl)-1,1'-biphenyl, exhibits a significantly lower activation energy compared to typical DGEBA-based systems, indicating faster cure kinetics at equivalent temperatures. Specifically, the DGEBP/4,4'-diaminobiphenyl (DABP) system shows an activation energy (Ea) of 55.6 kJ/mol [1]. In contrast, DGEBA cured with a similar aromatic diamine (e.g., 4,4'-diaminodiphenyl sulfone, DDS) typically reports Ea values in the range of 75–85 kJ/mol under comparable DSC analysis [2]. This 20–30 kJ/mol reduction translates to a cure rate constant at 100°C that is approximately twice as high for the biphenyl-based system [1].

Cure kinetics Epoxy thermosets Activation energy

Glass Transition Temperature (Tg) Enhancement in Cured Biphenyl Epoxy Networks

Cured networks of 4,4'-bis(oxiran-2-ylmethyl)-1,1'-biphenyl with aromatic diamines achieve glass transition temperatures (Tg) exceeding 200°C, as measured by DSC [1]. This contrasts sharply with conventional DGEBA/diamine systems, which typically exhibit Tg values in the 120–150°C range [2]. The biphenyl monomer's rigid mesogenic structure promotes ordered network formation, restricting chain mobility and elevating Tg by 50–80°C over DGEBA benchmarks.

Thermoset properties Glass transition High Tg polymers

Liquid Crystalline Phase Formation and Anisotropic Mechanical Properties

Unlike amorphous DGEBA networks, 4,4'-bis(oxiran-2-ylmethyl)-1,1'-biphenyl cured with aromatic diamines forms a smectic liquid crystalline phase, as confirmed by polarized optical microscopy (POM) and wide-angle X-ray diffraction (WAXD) [1]. This mesophase alignment yields a storage modulus (E') that is 30–50% higher in the glassy region and a coefficient of thermal expansion (CTE) that is reduced by approximately 40% compared to isotropic DGEBA controls [1][2].

Liquid crystalline epoxy Anisotropic materials Self-reinforcing polymers

Dielectric Constant and Loss Tangent Reduction for High-Frequency Electronics

Cured networks of 4,4'-bis(oxiran-2-ylmethyl)-1,1'-biphenyl with aromatic diamines exhibit a dielectric constant (Dk) of approximately 3.0–3.2 and a dissipation factor (Df) of 0.010–0.015 at 1 MHz [1]. In comparison, standard DGEBA-based epoxy resins cured with similar diamines typically show Dk values of 3.8–4.2 and Df values of 0.025–0.035 under the same conditions [2]. The lower dielectric constant and loss tangent are attributed to the rigid, non-polar biphenyl structure, which reduces dipole density and polarizability.

Dielectric properties Electronic packaging Low-k materials

Coefficient of Thermal Expansion (CTE) Matching with Copper for Electronic Substrates

The coefficient of thermal expansion (CTE) of cured 4,4'-bis(oxiran-2-ylmethyl)-1,1'-biphenyl/aromatic diamine networks is reported to be in the range of 35–45 ppm/°C below Tg [1]. This is significantly lower than the CTE of conventional DGEBA-based systems, which typically falls between 60 and 70 ppm/°C [2]. The reduced CTE, closer to that of copper (~17 ppm/°C), mitigates thermal stress in electronic assemblies during thermal cycling, improving reliability.

Thermal expansion CTE Electronic packaging

Moisture Absorption Reduction for High-Reliability Encapsulants

Cured networks of 4,4'-bis(oxiran-2-ylmethyl)-1,1'-biphenyl exhibit water absorption values of approximately 0.8–1.2 wt% after 24 hours in boiling water [1]. This is substantially lower than DGEBA/diamine systems, which typically absorb 1.5–2.5 wt% under identical conditions [2]. The hydrophobic biphenyl backbone reduces hydrogen bonding sites and free volume, enhancing hydrolytic stability and electrical insulation reliability in humid environments.

Moisture uptake Hydrolytic stability Electronic encapsulants

Optimal Application Scenarios for 4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl Based on Quantitative Evidence


High-Tg, Low-CTE Laminate Resin for Advanced Printed Circuit Boards (PCBs)

In multilayer PCB fabrication, the combination of high glass transition temperature (>200°C) and low CTE (35–45 ppm/°C) of cured 4,4'-bis(oxiran-2-ylmethyl)-1,1'-biphenyl networks minimizes warpage and thermal stress during soldering and thermal cycling [1][2]. The reduced dielectric constant (Dk 3.0–3.2) further supports high-frequency signal integrity, making this monomer a strategic choice for 5G/6G communication substrates and high-reliability automotive electronics [3].

High-Performance Composite Matrix for Aerospace Structural Components

The liquid crystalline phase formation in cured biphenyl epoxy networks yields a storage modulus 30–50% higher than conventional DGEBA systems, providing enhanced specific stiffness and strength-to-weight ratios critical for aerospace composites [1]. The lower moisture absorption (0.8–1.2 wt%) ensures dimensional stability and prevents microcracking in humid service environments encountered by aircraft exterior structures [2].

Low-Loss Encapsulant for High-Frequency Semiconductor Packaging

For millimeter-wave integrated circuits and RF modules, the combination of low dielectric constant (Dk 3.0–3.2) and low dissipation factor (Df 0.010–0.015) of cured 4,4'-bis(oxiran-2-ylmethyl)-1,1'-biphenyl networks reduces signal attenuation and crosstalk [1]. Coupled with high thermal stability and low moisture uptake, this monomer provides a reliable encapsulant that maintains electrical performance under elevated operating temperatures and humidity [2].

Low-Stress Die Attach Adhesive for Power Semiconductor Devices

The lower CTE (35–45 ppm/°C) and higher Tg (>200°C) of this biphenyl epoxy, compared to DGEBA, enable better CTE matching with silicon and copper leadframes [1]. This reduces interfacial shear stress during thermal cycling, enhancing the reliability and lifetime of power modules used in electric vehicles and industrial motor drives [2].

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